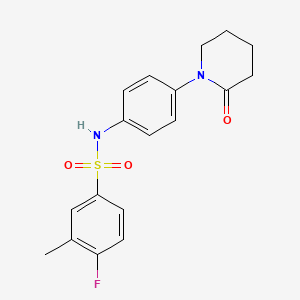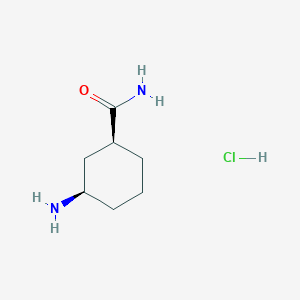![molecular formula C22H22 B2524077 Spiro[adamantano-2,9'-fluoreno] CAS No. 727730-31-6](/img/structure/B2524077.png)
Spiro[adamantano-2,9'-fluoreno]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[adamantane-2,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, which combines an adamantane moiety with a fluorene unit. This compound is known for its rigidity and stability, making it a valuable component in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Chemistry: Spiro[adamantane-2,9’-fluorene] is widely used in organic synthesis as an intermediate for the preparation of more complex molecules. Its rigid structure makes it an excellent candidate for studying steric effects in chemical reactions .
Biology and Medicine: In biological research, Spiro[adamantane-2,9’-fluorene] derivatives are explored for their potential antiviral and anticancer properties. The compound’s stability and unique structure allow for the development of novel therapeutic agents .
Industry: In the industrial sector, Spiro[adamantane-2,9’-fluorene] is utilized in the production of high-performance polymers and materials. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for advanced applications such as aerospace and electronics .
Mecanismo De Acción
Target of Action
The primary target of Spiro[adamantane-2,9’-fluorene] is in the field of materials science, particularly in the creation of porous polyimide (PI) films . These films are used in high-performance, miniature, and ultrathin microelectronic devices .
Mode of Action
Spiro[adamantane-2,9’-fluorene] interacts with its targets by being incorporated into the structure of polyimide films . The presence of the rigid spiro-fluorene core in the compound enhances the rigidity of the films, which contributes to their excellent thermal properties .
Biochemical Pathways
This process leads to the creation of porous PI films with low dielectric constants .
Result of Action
The incorporation of Spiro[adamantane-2,9’-fluorene] into PI films results in materials with excellent thermal properties and low dielectric constants . These films exhibit a glass-transition temperature at 376°C and a 5% weight loss temperature in air in excess of 405°C . They are beneficial for application as interlayer dielectrics, integrated circuit chips, or multichip modules in microelectronic fields .
Action Environment
The action of Spiro[adamantane-2,9’-fluorene] is influenced by the environment in which it is used. For instance, the thermolysis content of PEG in the PI matrix can affect the properties of the resulting PI films . As the thermolysis content of PEG increases, the density of the PI films decreases, and the corresponding porosity grows significantly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[adamantane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with adamantane-based compounds. One common method includes the use of trifluoroacetic acid and dichloromethane under nitrogen protection. The reaction mixture is stirred for a specific duration, followed by neutralization with sodium hydroxide and purification through silica gel column chromatography .
Industrial Production Methods: Industrial production of Spiro[adamantane-2,9’-fluorene] follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[adamantane-2,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions involving reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols .
Comparación Con Compuestos Similares
Spiro[adamantane-2,9’-fluorene] derivatives: These compounds share the core structure but have different functional groups attached, leading to varied properties and applications.
Spiro[fluorene-9,2’-tricyclo[3.3.1.13,7]decane]: Another spirocyclic compound with a similar backbone but different substituents.
Uniqueness: Spiro[adamantane-2,9’-fluorene] stands out due to its combination of the adamantane and fluorene moieties, providing a unique balance of rigidity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions .
Propiedades
IUPAC Name |
spiro[adamantane-2,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)16-10-14-9-15(12-16)13-17(22)11-14/h1-8,14-17H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQERJJBDQQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)

![ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2524000.png)






![4-{furo[3,2-c]pyridin-4-yl}morpholine](/img/structure/B2524007.png)
![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)
